molecular formula C11H13N B8800156 1,3-Dimethyl-3,4-dihydroisoquinoline CAS No. 88422-85-9

1,3-Dimethyl-3,4-dihydroisoquinoline

Cat. No.: B8800156
CAS No.: 88422-85-9
M. Wt: 159.23 g/mol
InChI Key: MFRSLKXLFAZRBP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline backbone with methyl substituents at positions 1 and 2. The compound’s synthetic accessibility and tunable substituents make it a versatile scaffold for drug discovery.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities, making them valuable in drug development. Some notable applications include:

  • Antispasmodic Activity : Recent studies have shown that certain derivatives possess significant spasmolytic effects on smooth muscle tissues. For instance, compounds derived from this compound demonstrated the ability to induce relaxation in gastrointestinal smooth muscles, suggesting potential therapeutic uses in treating conditions like irritable bowel syndrome (IBS) .
  • Antioxidant Properties : The antioxidant activity of these compounds has been evaluated using various assays. One study reported that specific derivatives exhibited superior radical scavenging activity compared to standard antioxidants like quercetin and rutin . This suggests their potential role in mitigating oxidative stress-related diseases.

Synthetic Organic Chemistry

The synthesis of this compound and its derivatives is an area of active research.

  • Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the N-alkylation of 3-substituted dihydroisoquinolinone derivatives via iminium intermediates has been reported. This method allows for the generation of various N-alkylated products under mild conditions .
  • Reactivity as a Reagent : The compound serves as a valuable reagent in organic synthesis. Its reactivity enables the formation of complex molecules through various transformations, including cyclization and oxidation reactions .

Pharmacological Insights

Research into the pharmacological properties of this compound has revealed several important insights:

  • Bioavailability and Toxicity : Computational studies have indicated favorable bioavailability scores for these compounds, suggesting good absorption characteristics . However, some derivatives are predicted to inhibit cytochrome P450 enzymes, which could lead to potential drug-drug interactions and toxicity concerns .
  • Therapeutic Potential : Given their diverse pharmacological activities, these compounds are being explored for their potential therapeutic applications beyond gastrointestinal disorders. Their roles in neuropharmacology and as modulators of neurotransmitter systems are currently under investigation.

Table 1: Summary of Biological Activities

CompoundActivity TypeObservations
5bAntispasmodicSignificant relaxation effect on smooth muscle
5dAntioxidantHigher inhibition percentage than rutin
5aBioavailabilityGood absorption characteristics

Table 2: Synthesis Yield Data

Synthesis MethodYield (%)
N-Alkylation of dihydroisoquinolinone derivativesUp to 98%
Cyclization from methyleugenol74.92%

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Saturation State and Pharmacokinetics

  • 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ: Fully saturated analogs show efficient blood-brain barrier penetration (brain-to-blood ratio: 4.5:1) but undergo rapid hydroxylation (4-OH-TIQ: 2.7–8.7% excretion). The 1,3-dimethyl variant’s partial unsaturation may reduce metabolic oxidation compared to TIQ .

Kinase Inhibition

  • 1-Aryl Derivatives : JNK3 inhibitors with >1000-fold selectivity over JNK1, attributed to chloro-substituent interactions in the ATP-binding pocket .
  • 1,4-Disubstituted Analogs : Tubulin polymerization inhibitors (e.g., IC₅₀ = 0.5–2.0 μM), demonstrating how substitution patterns redirect activity from kinases to cytoskeletal targets .

Antimicrobial and CNS Effects

  • 6,7-Dimethoxy Derivatives : Exhibit antibacterial activity (MIC = 8–32 μg/mL) due to enhanced membrane permeability from methoxy groups .
  • 1,3-Dimethyl Variant : Predicted CNS activity via analogy to 1-methyl-TIQ, which accumulates in the brain and modulates dopaminergic pathways .

Pharmacokinetic and Metabolic Profiles

  • Metabolism: 1-Methyl-TIQ: Excreted 72% unchanged, with minor hydroxylation (8.7% 4-OH-1MeTIQ) and trace N-methylation .

Table 2: Key Pharmacokinetic Parameters

Compound % Excreted Unchanged Major Metabolites Brain Penetration
1,3-Dimethyl-3,4-dihydroisoquinoline Predicted: ~60–70% 4-OH, N-oxide derivatives Moderate–High
1-Methyl-TIQ 72% 4-OH-1MeTIQ (8.7%) High
3,3-Dimethyl-N-oxide N/A Stable nitrone radical adducts High

Preparation Methods

Bischler-Napieralsky Cyclization

The Bischler-Napieralsky reaction is a classical approach for synthesizing 3,4-dihydroisoquinoline derivatives. For 1,3-dimethyl-substituted analogs, the method involves cyclization of N-formyl-2-phenylethylamine precursors. A critical limitation arises when electron-donating groups are absent in the para position of the aromatic ring, leading to low yields (≤30%) due to competing side reactions . To circumvent this, researchers have employed substituted starting materials. For example, 3-methoxyphenol derivatives were functionalized via silylation and lithiation steps to introduce methyl groups at strategic positions before cyclization .

Recent modifications include using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 170°C to enhance cyclization efficiency. This method achieved a 67% yield for unsubstituted 3,4-dihydroisoquinoline , though yields for 1,3-dimethyl variants remain unreported. Challenges include regioselectivity control and purification difficulties, necessitating advanced chromatographic techniques.

Dehydrogenation of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

A patented method involves partial dehydrogenation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using elemental sulfur . The reaction proceeds via a thiol intermediate, followed by hydrogen sulfide elimination to yield the target compound. Key parameters include:

ParameterOptimal ConditionYield
SolventToluene or butanol90–95%
Sulfur stoichiometry1:10 (substrate:S₈)
Reaction time4–20 hours

This method is scalable and avoids harsh oxidants, but requires careful temperature control to prevent over-dehydrogenation. The product is isolated via solvent evaporation or acidic extraction .

Biocatalytic Asymmetric Synthesis

Enzymatic reduction of imine intermediates offers a stereoselective route to chiral 1,3-dimethyl-3,4-dihydroisoquinolines. A recent study utilized imine reductases (IREDs) with glucose dehydrogenase (GDH) for cofactor regeneration . The reaction system included:

  • Substrate : 1,3-dimethyl-3,4-dihydroisoquinoline imine

  • Enzymes : IRED (1.6 mol%), GDH (1 mol%)

  • Cofactor : NADP⁺ (10 mol%)

  • Conditions : Tris-HCl buffer (pH 8), 30°C, 24 hours

Post-reaction workup involved basification (pH 10) and ethyl acetate extraction, yielding enantiomerically pure product with >99% ee . This method is eco-friendly but requires specialized enzymes and optimization for industrial-scale production.

N-Alkylation Followed by Oxidation

A two-step strategy involves N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline followed by oxidation to introduce the 1-methyl group . Key steps include:

  • Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) forms the iminium salt.

  • Oxidation : Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) convert the iminium intermediate to the dihydroisoquinolinone, which is reduced back to the dihydroisoquinoline.

Comparative Analysis of Methods

MethodYieldScalabilityStereoselectivityKey Limitations
Bischler-Napieralsky≤30% ModerateNoneLow yields, side reactions
Dehydrogenation90–95% HighNoneRequires sulfur handling
Biocatalytic>99% ee LowHighEnzyme cost, scalability
N-Alkylation/Oxidation40–60% ModerateModerateOver-oxidation risks

Properties

CAS No.

88422-85-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,3-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H13N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8H,7H2,1-2H3

InChI Key

MFRSLKXLFAZRBP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., α-methylphenethyl chloride was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, acetonitrile nitrile was gradually stripped from the mixture. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. Methylene chloride was added to the mixture. Then, this mixture was added with stirring to 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. More 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 1,3-dimethyl-3,4-dihyroisoquinoline. An autoclave was charged with a slurry of 50%-wetted 5% palladium-on-carbon catalyst in absolute ethanol. Then, there was added to the slurry a mixture of 1,3-dimethyl-3,4-dihydroisoquinoline. The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to about 10° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. A reaction vessel was charged with 2.5 g of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, 20 ml 10% sodium hydroxide and 50 ml methylene chloride. With this mixture stirred, 1.1 equivalents dichloro-acetyl chloride was added dropwise to the mixture. The mixture was stirred for 20 minutes, then water was added. The organic extract was dried with magnesium sulfate, and stripped of solvent, and then subjected to Kugelrohr distillation (150° C. @ 0.1 mm Hg) to provide 2.5 g of a yellow oil product having the following elemental analysis:
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